

physicochemical properties of 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

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Compound of Interest

Compound Name: 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid

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An In-depth Technical Guide to the Physicochemical Properties of **5-Fluoro-1-methyl-1H-indole-2-carboxylic acid**

Introduction

5-Fluoro-1-methyl-1H-indole-2-carboxylic acid (CAS No: 167631-50-7) is a fluorinated derivative of indole-2-carboxylic acid.^{[1][2]} As a member of the indole family, a core structure in many biologically active compounds, it serves as a valuable building block in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom and a methyl group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive intermediate for synthesizing novel therapeutic agents. This guide provides a detailed overview of its key physicochemical properties, experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of **5-Fluoro-1-methyl-1H-indole-2-carboxylic acid** and its close structural analogs. It is important to distinguish between experimentally determined values and computationally predicted data.

Property	Value	Data Type	Source(s)
IUPAC Name	5-Fluoro-1-methyl-1H-indole-2-carboxylic acid	-	[1]
CAS Registry Number	167631-50-7	-	[1] [2]
Molecular Formula	C ₁₀ H ₈ FNO ₂	-	[1] [2]
Molecular Weight	193.17 g/mol	-	[1] [2]
Physical Appearance	White to off-white crystalline powder (Typical for indole acids)	Experimental	[3]
Melting Point	259 °C (decomposes) (for 5-Fluoro-1H-indole-2-carboxylic acid)	Experimental	[4]
Boiling Point	422.2 ± 25.0 °C (for 5-Fluoro-1H-indole-2-carboxylic acid)	Predicted	[4]
Acidity (pKa)	4.27 ± 0.30 (for 5-Fluoro-1H-indole-2-carboxylic acid)	Predicted	[4]
Lipophilicity (XLogP3)	2.4 (for 5-Fluoro-1H-indole-2-carboxylic acid)	Predicted	[5]
Water Solubility	Insoluble (for 5-Fluoro-1H-indole-2-carboxylic acid)	Experimental	[4]

Note: Experimental data for the title compound, **5-Fluoro-1-methyl-1H-indole-2-carboxylic acid**, is limited in publicly accessible literature. Data for the parent compound, 5-Fluoro-1H-indole-2-carboxylic acid, is provided for reference.

Experimental Protocols

Detailed experimental procedures for characterizing physicochemical properties are crucial for regulatory approval and ensuring reproducibility. Below are standard methodologies applicable to this class of compounds.

Synthesis and Purification

The synthesis of indole-2-carboxylic acids often involves the hydrolysis of the corresponding ester precursor. A general procedure based on the synthesis of the parent compound is as follows:

- Reaction: Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate is dissolved in a mixture of methanol and water.
- Hydrolysis: An aqueous solution of sodium hydroxide (or another suitable base) is added, and the mixture is heated at reflux for 1-2 hours to facilitate saponification of the ester.
- Workup: After cooling, the reaction mixture is acidified (e.g., with 10% hydrochloric acid) to a pH of 3-4. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.
- Purification: The resulting solid is collected by filtration, washed with water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.^[4]

Melting Point Determination

The melting point is a key indicator of purity.

- Method: The capillary melting point method is standard. A small, dry sample of the crystalline powder is packed into a thin-walled capillary tube.
- Apparatus: The tube is placed in a calibrated melting point apparatus (e.g., a Büchi or Stuart Scientific instrument).
- Procedure: The temperature is increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded. For compounds

that decompose, the temperature at which decomposition (e.g., charring, gas evolution) begins is noted.[4]

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

HPLC is a standard technique for assessing the purity of pharmaceutical intermediates and active ingredients.

- Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica column) and a mobile phase.
- Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and then diluted to a working concentration.
- Instrumentation: A standard HPLC system equipped with a UV detector is used. The detection wavelength is chosen based on the UV absorbance maximum of the indole ring system.
- Analysis: The sample is injected, and the retention time and peak area are recorded. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.[6]

Potentiometric pKa Determination

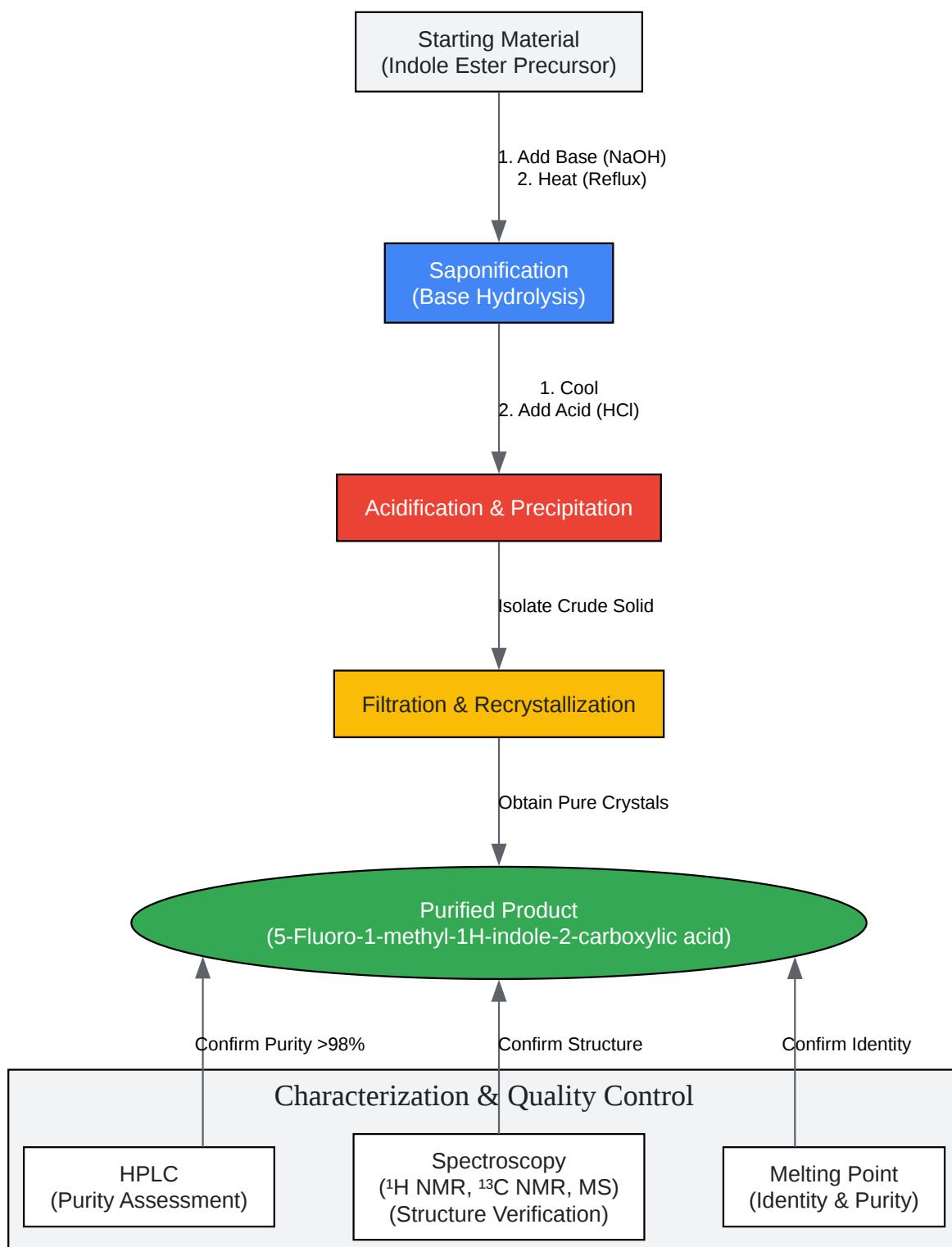
The pKa value is critical for understanding a compound's ionization state at different physiological pHs.

- Principle: This method involves titrating a solution of the acidic compound with a standardized basic solution (e.g., NaOH).
- Procedure: The compound is dissolved in a co-solvent system (e.g., water/methanol) if its aqueous solubility is low. A calibrated pH electrode monitors the pH of the solution as the titrant is added incrementally.
- Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Mandatory Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of **5-Fluoro-1-methyl-1H-indole-2-carboxylic acid**.



Workflow for Synthesis and Characterization

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